molecular formula C16H24ClNO4S2 B3013766 1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097883-22-0

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B3013766
CAS No.: 2097883-22-0
M. Wt: 393.94
InChI Key: ZRZYNSHQIGBGSR-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of two sulfonyl groups attached to a piperidine ring, with one sulfonyl group being substituted with a 3-chlorophenyl group and the other with a 2-methylpropanesulfonyl group

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine typically involves the following steps:

    Preparation of 3-chlorophenylmethanesulfonyl chloride: This intermediate can be synthesized by reacting 3-chlorobenzyl chloride with sulfuryl chloride in the presence of a catalyst such as aluminum chloride.

    Preparation of 2-methylpropanesulfonyl chloride: This intermediate can be synthesized by reacting 2-methylpropane-1-thiol with sulfuryl chloride.

    Formation of the piperidine derivative: The final compound is synthesized by reacting piperidine with the two sulfonyl chlorides in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl groups can be replaced by nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol derivatives.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine
  • 1-[(3-Bromophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine
  • 1-[(3-Methylphenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine

Uniqueness

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is unique due to the presence of the 3-chlorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO4S2/c1-13(2)11-23(19,20)16-7-4-8-18(10-16)24(21,22)12-14-5-3-6-15(17)9-14/h3,5-6,9,13,16H,4,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZYNSHQIGBGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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